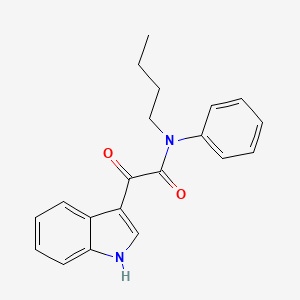

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials. For example, a compound was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. It is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .Chemical Reactions Analysis

Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Various scaffolds of indole have been synthesized for screening different pharmacological activities .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . More specific physical and chemical properties would depend on the particular structure of the derivative.Wissenschaftliche Forschungsanwendungen

Anti-diabetic Agents

Indole-based hybrid oxadiazole scaffolds, including derivatives of N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, have shown potential as anti-diabetic agents. These compounds exhibit significant inhibition of the α-glucosidase enzyme, suggesting their utility in managing diabetes through the modulation of postprandial hyperglycemia. Compounds within this class demonstrated low cytotoxicity and good to moderate inhibition potential compared to standard treatments, highlighting their potential as lead molecules for further antidiabetic research (Nazir et al., 2018).

σ1 Receptor Ligands

N-(1-benzylpiperidin-4-yl)arylacetamide analogs, closely related to this compound, have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. These compounds exhibit a preference for σ1 receptors, with modifications to the phenylacetamide moiety showing varied effects on receptor affinity. Such findings contribute to understanding the structure-activity relationships critical for the development of σ receptor ligands, which may have therapeutic implications in neurology and psychiatry (Huang et al., 2001).

Anticonvulsant Activity

Derivatives of this compound have been studied for their anticonvulsant properties. Omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, for example, have demonstrated efficacy against seizures induced by maximal electroshock (MES). This research underscores the potential of these compounds in developing new anticonvulsant medications (Aktürk et al., 2002).

Antimicrobial Agents

N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited considerable activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains, suggesting their potential as new antimicrobial agents. Molecular docking studies provided insights into the binding mode of these compounds to target proteins, enhancing our understanding of their mechanism of action (Almutairi et al., 2018).

Cytotoxic Agents

Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been designed and synthesized, demonstrating cytotoxic activity against cancer cell lines. These findings contribute to the development of new anticancer agents, highlighting the therapeutic potential of structurally diverse N-phenylacetamide derivatives in oncology research (Modi et al., 2011).

Wirkmechanismus

Target of Action

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, as an indole derivative, is likely to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to various receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Given the diverse biological activities of indole derivatives, the compound is likely to have a range of effects at the molecular and cellular levels .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-3-13-22(15-9-5-4-6-10-15)20(24)19(23)17-14-21-18-12-8-7-11-16(17)18/h4-12,14,21H,2-3,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFWDISQRISKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)

![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)

![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)